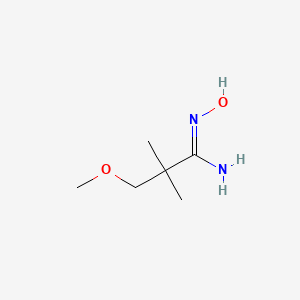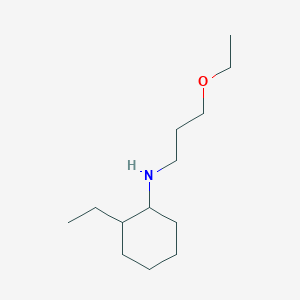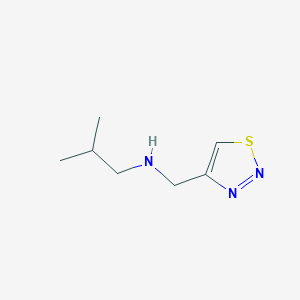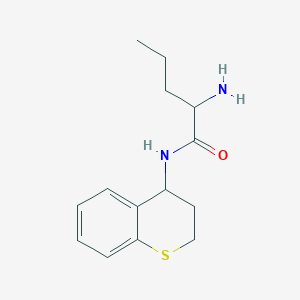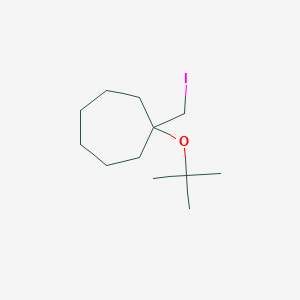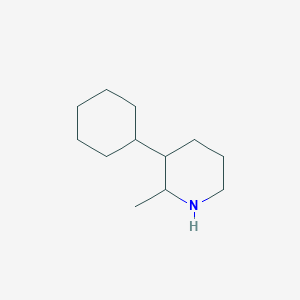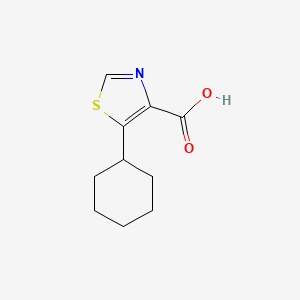![molecular formula C12H26N2 B15273007 Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine is an organic compound with the molecular formula C12H26N2 and a molecular weight of 198.34 g/mol . It is a secondary and tertiary amine, containing a five-membered cyclopentyl ring substituted with a methyl group . This compound is used in various chemical and industrial applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine typically involves the reaction of 3-methylcyclopentylamine with diethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve additional steps such as crystallization or recrystallization to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated products, while substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine interactions and their biological effects.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylamine: A simpler amine with two ethyl groups attached to the nitrogen atom.
Methylcyclopentylamine: Contains a cyclopentyl ring with a methyl group, similar to the structure of Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring and diethylamine moiety. This structure imparts specific chemical and physical properties that make it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H26N2 |
|---|---|
Poids moléculaire |
198.35 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(3-methylcyclopentyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H26N2/c1-4-14(5-2)9-8-13-12-7-6-11(3)10-12/h11-13H,4-10H2,1-3H3 |
Clé InChI |
XCUUPCKLHAVKBQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1CCC(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)
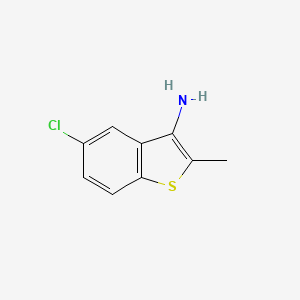

![6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272950.png)
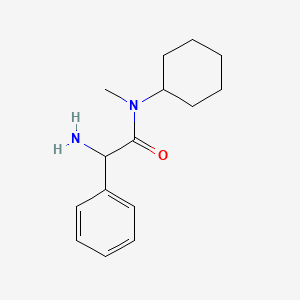
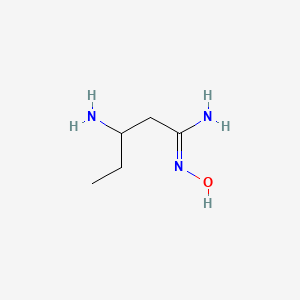
![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate](/img/structure/B15272963.png)
